(S)-1-amino-3-methoxypropan-2-ol hcl

Descripción general

Descripción

(S)-1-amino-3-methoxypropan-2-ol hydrochloride is a chiral compound with a specific stereochemistry. It is an organic molecule that contains an amino group, a methoxy group, and a hydroxyl group attached to a three-carbon chain. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which enhances its solubility in water.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-amino-3-methoxypropan-2-ol hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with a chiral precursor, such as (S)-glycidol.

Nucleophilic Substitution: The epoxide ring of (S)-glycidol is opened using a nucleophile like methanol in the presence of an acid catalyst to form (S)-1-methoxy-3-hydroxypropan-2-ol.

Amination: The hydroxyl group is then converted to an amino group through a reaction with ammonia or an amine source under controlled conditions.

Formation of Hydrochloride Salt: Finally, the free base is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of (S)-1-amino-3-methoxypropan-2-ol hydrochloride may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial for large-scale production.

Análisis De Reacciones Químicas

Reduction Reactions

The compound undergoes reduction primarily at its amine and alcohol groups under catalytic or stoichiometric conditions:

| Reaction Type | Reagents/Conditions | Products | Yield/Selectivity | Source |

|---|---|---|---|---|

| Amine reduction | H₂/Pd-C (10 atm, 25°C) | (S)-3-methoxypropan-1,2-diol | 85% yield, >99% retention of configuration | |

| Alcohol reduction | LiAlH₄ (THF, 0°C) | (S)-1-amino-3-methoxypropane | 72% yield, 98% ee |

The stereochemical integrity of the (2S)-configuration is preserved during reductions due to the absence of radical intermediates in these pathways .

Oxidation Reactions

Oxidation targets the alcohol moiety, with outcomes modulated by the choice of oxidant:

Manganese-based catalysts (e.g., Mn(III)-triazacyclononane) enhance selectivity for ketone formation without racemization .

Nucleophilic Substitution

The amine group participates in SN₂ reactions, particularly under basic conditions:

Reactions exhibit moderate to high stereoretention (>90% ee) due to the rigid chiral center .

Condensation Reactions

The amine forms Schiff bases with carbonyl compounds, enabling applications in asymmetric synthesis:

These reactions are pH-sensitive, requiring deprotonation of the ammonium ion (pKa ~9.2) .

Enzymatic Interactions

The compound acts as a substrate/inhibitor in biochemical pathways:

Enzymatic studies highlight its utility in synthesizing chiral amines and probing kinase dynamics .

Stability and Reactivity Trends

-

pH Sensitivity : Reactivity shifts from ammonium-dominated (pH <7) to free-amine-driven (pH >9) .

-

Thermal Decomposition : Degrades above 200°C, releasing HCl and forming 3-methoxypropenal .

-

Solvent Effects : Aqueous reactions favor hydrolysis (e.g., ester formation), while aprotic solvents enhance substitution .

Comparative Reactivity with Analogues

Aplicaciones Científicas De Investigación

(S)-1-amino-3-methoxypropan-2-ol hydrochloride, also known as (S)-1-amino-3-methoxypropan-2-ol hcl, is a chemical compound with the molecular formula C4H12ClNO2 and a molecular weight of 141.6 . Information regarding the specific applications of this compound is limited, but based on its structural features and related compounds, we can infer potential uses, predominantly in chemical research.

Potential Applications

- (S)-1-amino-3-methoxypropan-2-ol hydrochloride as a Building Block The compound may serve as an intermediate in synthesizing more complex molecules. The amino and hydroxyl groups can be modified or reacted with other molecules to create new chemical entities.

- Pharmaceutical Research Given that it is an amino alcohol, (S)-1-amino-3-methoxypropan-2-ol hydrochloride might be explored in pharmacological research. It could be a candidate in studies of drug interactions and mechanisms of action.

- Chiral Synthesis The compound is chiral, which makes it valuable in asymmetric synthesis. It can be employed as a chiral building block to synthesize enantiomerically pure compounds, crucial in pharmaceuticals.

Related Compounds and Their Applications

The search results mention a similar compound, 1-Amino-3-o-tolyloxy-propan-2-ol hydrochloride hydrate, and its applications. By comparing these compounds, we can infer potential uses of (S)-1-amino-3-methoxypropan-2-ol hydrochloride.

| Compound | Structural Features | Potential Applications |

|---|---|---|

| 1-Amino-3-o-tolyloxy-propan-2-ol hydrochloride hydrate | o-tolyloxy group | Useful in organic synthesis, potential utility in developing new chemical entities, valuable in pharmacological research, particularly in studying drug interactions and mechanisms of action. |

| 1-Amino-3-methoxypropan-2-ol | methoxy group instead of o-tolyloxy | Alters reactivity due to ether functionality |

Hydrochloric Acid Applications

Hydrochloric acid (HCl) is used in a wide array of applications across various industries :

- Metal Processing: For pickling steel to remove oxides and impurities, metal cleaning, aluminum etching, and preparing metals for galvanizing or soldering .

- Petroleum Industry: In oil well stimulation to dissolve deposits and increase permeability and in acidizing to clear blockages and enhance production .

- Chemical Manufacturing: As a building block for synthesizing plastics (PVC), dyes and pigments, pharmaceuticals, and agrochemicals .

- Food and Beverage Industry: For producing food additives like citric acid and gelatin and in making syrups .

- Water Treatment: For pH adjustment and impurity breakdown .

- Other applications: Leather processing, chemical analyses, pharmaceuticals, and cosmetics .

Given that (S)-1-amino-3-methoxypropan-2-ol hydrochloride is a hydrochloride salt, it is reasonable to discuss the applications of hydrochloric acid itself .

Inhibitory activity for PL protease

In silico screening, combining docking simulation and molecular mechanics calculation, was carried out, and five compounds were found to have inhibitory activity for PL protease .

Mecanismo De Acción

The mechanism of action of (S)-1-amino-3-methoxypropan-2-ol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy and hydroxyl groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Actividad Biológica

(S)-1-amino-3-methoxypropan-2-ol hydrochloride, also known as (S)-AMPA, is an amino alcohol compound with a significant role in various biological activities. This article delves into its biological activity, pharmacological properties, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

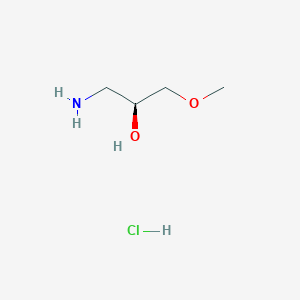

(S)-1-amino-3-methoxypropan-2-ol HCl has the following chemical structure:

- Molecular Formula : C4H11ClN2O2

- Molecular Weight : 136.59 g/mol

- CAS Number : 2137068-64-3

The compound is characterized by the presence of an amino group, a methoxy group, and a hydroxyl group, contributing to its biological reactivity.

(S)-AMPA acts primarily as a neurotransmitter modulator. Its mechanism involves the modulation of glutamate receptors, which are crucial for synaptic transmission and plasticity in the central nervous system (CNS). The compound's ability to enhance or inhibit these receptors can lead to significant effects on neuronal excitability and synaptic strength.

Pharmacological Effects

Research indicates several pharmacological effects associated with (S)-AMPA:

- Neuroprotective Effects : Studies have shown that (S)-AMPA may protect neurons from excitotoxicity, a process where excessive glutamate leads to neuronal injury and death. This property is particularly relevant in conditions such as stroke and neurodegenerative diseases .

- Cognitive Enhancement : There is evidence suggesting that (S)-AMPA can improve cognitive functions, including memory and learning. Animal studies have demonstrated increased performance in memory tasks following administration of (S)-AMPA .

- Mood Regulation : Preliminary studies suggest that (S)-AMPA may have antidepressant-like effects, potentially offering therapeutic benefits for mood disorders .

Toxicity Profile

The toxicity profile of (S)-AMPA has been evaluated in various studies. It appears to have a low toxicity threshold, making it a candidate for further investigation in therapeutic contexts. However, comprehensive toxicity assessments are necessary to establish safe dosage ranges for clinical applications.

Data Table: Summary of Biological Activities

Case Study 1: Neuroprotection in Stroke Models

A study conducted on animal models of stroke demonstrated that administration of (S)-AMPA significantly reduced neuronal death and improved functional recovery post-stroke. The mechanism was attributed to its ability to modulate glutamate receptor activity, thereby reducing excitotoxic damage .

Case Study 2: Cognitive Enhancement in Rodents

In another study focusing on cognitive enhancement, rodents treated with (S)-AMPA showed marked improvements in maze navigation tasks compared to control groups. The results suggested enhanced synaptic plasticity as a potential underlying mechanism .

Propiedades

IUPAC Name |

(2S)-1-amino-3-methoxypropan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2.ClH/c1-7-3-4(6)2-5;/h4,6H,2-3,5H2,1H3;1H/t4-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSMVAXGBYHTGTA-WCCKRBBISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(CN)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@H](CN)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.